Antibacterial Activity of 4-Hydroxy-7-(trifluoromethyl)coumarin Against Food-Poisoning Bacteria: MIC Comparison
A 2024 study evaluating coumarin derivatives against eight food-poisoning bacterial strains reported a minimum inhibitory concentration (MIC) of 1.7 mM for 7-hydroxy-4-trifluoromethylcoumarin against Enterococcus faecium [1]. This value represents the threshold concentration required to inhibit bacterial growth and serves as a quantitative benchmark for antibacterial potency. The study further confirmed that coumarin derivatives possessing both CF₃ and OH substituents exhibited enhanced antibacterial activity relative to derivatives lacking this substitution pattern [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Enterococcus faecium |
|---|---|
| Target Compound Data | 1.7 mM |
| Comparator Or Baseline | Other coumarin derivatives without CF₃/OH combination (MIC values not reported for all comparators; class-level enhancement noted) |
| Quantified Difference | Class-level enhancement confirmed for CF₃/OH-substituted derivatives |
| Conditions | In vitro antibacterial assay against eight food-poisoning bacterial strains including Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus, and Enterococcus faecium |
Why This Matters
This MIC value provides procurement teams with a defined potency benchmark for compound selection in antibacterial screening programs, and the documented activity advantage over non-fluorinated analogs supports prioritizing this specific derivative when antibacterial efficacy is a selection criterion.
- [1] Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Bioengineering, 2024, 11(8), 752. DOI: 10.3390/bioengineering11080752. View Source
